molecular formula C10H10O4 B13157554 5-Methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid

5-Methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid

Cat. No.: B13157554
M. Wt: 194.18 g/mol
InChI Key: NFZIKRDGQBTUIN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been employed to obtain benzofuran compounds efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

5-Methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate specific enzymes and receptors, leading to desired therapeutic effects . For instance, its anti-tumor activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

5-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C10H10O4/c1-13-6-2-3-9-7(4-6)8(5-14-9)10(11)12/h2-4,8H,5H2,1H3,(H,11,12)

InChI Key

NFZIKRDGQBTUIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OCC2C(=O)O

Origin of Product

United States

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